5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Overview
Description
5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its unique structural features, which include a trifluoromethyl group at the 7-position and a tert-butylphenyl group at the 4-position. These structural elements contribute to its distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents. One common method includes the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts . The resulting pyrazoline is then oxidized in situ to yield the desired pyrazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl and tert-butylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. As a selective estrogen receptor β (ERβ) antagonist, it binds to the ERβ receptor and inhibits its activity. This selective binding is achieved through the compound’s unique structural features, which allow it to differentiate between ERβ and ERα receptors . The inhibition of ERβ activity can lead to various biological effects, including modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar compounds to 5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound has a fluorophenyl group instead of a tert-butylphenyl group.
2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine: This compound features a pyrazol-1-yl group and additional substituents on the pyrimidine ring. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-16(2,3)12-6-4-11(5-7-12)13-10-14(17(18,19)20)23-15(22-13)8-9-21-23/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXIHKDAWQERQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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